2-((p-Methoxy-alpha-phenylbenzyl)oxy)ethyl(dimethyl)ammonium chloride
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Overview
Description
2-((p-Methoxy-alpha-phenylbenzyl)oxy)ethyl(dimethyl)ammonium chloride is a quaternary ammonium compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a methoxy group, a phenylbenzyl group, and a dimethylammonium chloride moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((p-Methoxy-alpha-phenylbenzyl)oxy)ethyl(dimethyl)ammonium chloride typically involves the reaction of p-methoxybenzyl chloride with dimethylaminoethanol in the presence of a suitable base. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired quaternary ammonium compound.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reactants are mixed under controlled temperature and pressure conditions. The reaction mixture is then purified using techniques such as crystallization or distillation to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions
2-((p-Methoxy-alpha-phenylbenzyl)oxy)ethyl(dimethyl)ammonium chloride undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The phenylbenzyl group can be reduced to form the corresponding alkane.
Substitution: The chloride ion can be substituted with other nucleophiles, such as hydroxide or acetate ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or sodium acetate (NaOAc).
Major Products Formed
Oxidation: Formation of p-methoxybenzaldehyde or p-methoxybenzoic acid.
Reduction: Formation of p-methoxyphenylmethane.
Substitution: Formation of corresponding hydroxide or acetate derivatives.
Scientific Research Applications
2-((p-Methoxy-alpha-phenylbenzyl)oxy)ethyl(dimethyl)ammonium chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of cell membrane permeability and ion transport.
Medicine: Investigated for its potential use as an antimicrobial agent.
Industry: Utilized in the formulation of disinfectants and sanitizers.
Mechanism of Action
The mechanism of action of 2-((p-Methoxy-alpha-phenylbenzyl)oxy)ethyl(dimethyl)ammonium chloride involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to increased permeability and leakage of cellular contents. This action is primarily due to the quaternary ammonium group, which interacts with the negatively charged components of the cell membrane.
Comparison with Similar Compounds
Similar Compounds
- Benzyl dimethyl ammonium chloride
- 4-Methyldiphenhydramine hydrochloride
- N,N-Dimethyl-2-(4-methylphenyl)phenylmethoxyethanamine hydrochloride
Uniqueness
2-((p-Methoxy-alpha-phenylbenzyl)oxy)ethyl(dimethyl)ammonium chloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced antimicrobial activity and better solubility in aqueous solutions.
Properties
CAS No. |
6027-00-5 |
---|---|
Molecular Formula |
C18H24ClNO2 |
Molecular Weight |
321.8 g/mol |
IUPAC Name |
2-[(4-methoxyphenyl)-phenylmethoxy]-N,N-dimethylethanamine;hydrochloride |
InChI |
InChI=1S/C18H23NO2.ClH/c1-19(2)13-14-21-18(15-7-5-4-6-8-15)16-9-11-17(20-3)12-10-16;/h4-12,18H,13-14H2,1-3H3;1H |
InChI Key |
ZLOMYDCFJHNHGM-UHFFFAOYSA-N |
SMILES |
C[NH+](C)CCOC(C1=CC=CC=C1)C2=CC=C(C=C2)OC.[Cl-] |
Canonical SMILES |
CN(C)CCOC(C1=CC=CC=C1)C2=CC=C(C=C2)OC.Cl |
Synonyms |
2-[(4-Methoxyphenyl)phenylmethoxy]-N,N-dimethylethanamine Hydrochloride; 2-(p-Methoxy-.alpha.-phenylbenzyloxy)-N,N-dimethylethylamine Hydrochloride; Histaphen Hydrochloride; Histaphene-Hydrochloride; Postafen Hydrochloride; Salve Hydrochloride; |
Origin of Product |
United States |
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